3,4-di-O-methyl-alpha-L-rhamnose
Description
Historical Context and Significance of L-Rhamnose Derivatives in Carbohydrate Chemistry
L-rhamnose, a 6-deoxy-L-mannose, is a naturally occurring deoxy sugar that stands out because, unlike most sugars found in nature which are in the D-form, it predominantly exists in its L-form. wikipedia.org Historically, L-rhamnose and its derivatives have been identified as key components of various natural products, including plant glycosides and bacterial cell wall polysaccharides. wikipedia.orgwatson-int.com The discovery and structural elucidation of these compounds have been pivotal in advancing the field of carbohydrate chemistry.
Early research focused on isolating and identifying L-rhamnose from natural sources such as buckthorn (Rhamnus) and poison sumac. wikipedia.org Subsequent investigations revealed its presence in the complex polysaccharides of bacteria, including those of the Streptococcus and Mycobacterium genera. wikipedia.orgasm.org The development of analytical techniques, particularly methylation analysis, was instrumental in determining the linkage and substitution patterns of these sugar residues within larger polysaccharide chains. tandfonline.com This historical work laid the foundation for understanding the structural diversity and biological importance of L-rhamnose-containing glycoconjugates. The recognition that L-rhamnose is a common constituent of bacterial antigens sparked interest in its role in immunology, a field where its derivatives continue to be a subject of intense study. nih.govmdpi.com
Overview of Methylated Rhamnose Structures and Their Research Relevance
Methylation of rhamnose at various hydroxyl positions gives rise to a range of derivatives with distinct properties and biological functions. The presence and position of these methyl groups are often critical for the specific recognition of the carbohydrate by proteins, such as enzymes and antibodies. This makes the study of methylated rhamnose structures particularly relevant in the context of immunology and disease.
One of the most significant research applications of methylated rhamnose derivatives is in the study of bacterial antigens. For instance, different methylation patterns on rhamnose residues within the glycopeptidolipids (GPLs) of mycobacteria are key determinants of their antigenicity. nih.gov The compound 3,4-di-O-methyl-alpha-L-rhamnose has been specifically identified as a critical epitope—the part of an antigen that is recognized by the immune system—in Mycobacterium chelonae and Mycobacterium abscessus. ebi.ac.uk This means that antibodies produced by an infected host specifically recognize this methylated sugar.
The research relevance of various methylated rhamnose structures extends to different bacterial species and the specific biological questions they help to answer. The following table provides an overview of some key methylated L-rhamnose derivatives and their research significance.
| Methylated L-Rhamnose Derivative | Found In (Example) | Research Significance |
| This compound | Mycobacterium chelonae, Mycobacterium abscessus glycopeptidolipids. ebi.ac.uk | Acts as a specific antigenic determinant (epitope) for serological identification. ebi.ac.uk |
| 2,3-di-O-methyl-L-rhamnose | Mycobacterium leprae phenolic glycolipid I. nih.govelsevierpure.com | Part of a larger antigenic structure used in the serodiagnosis of leprosy. nih.govelsevierpure.com |
| 2,4-di-O-methyl-L-rhamnose | Pneumococcus Type II specific polysaccharide. rsc.org | Its identification was crucial for the structural elucidation of this bacterial capsular polysaccharide. rsc.org |
| 2,3,4-tri-O-methyl-L-rhamnose | Mycobacterium smegmatis glycopeptidolipids. nih.gov | Used in structural studies to understand the composition of mycobacterial cell walls. nih.gov |
| 3-O-methyl-L-rhamnose | Calicheamicin (B1180863) (a natural product). nih.gov | Component of a potent antitumor antibiotic, highlighting the role of methylated sugars in the bioactivity of natural products. nih.gov |
The precise identification and structural characterization of these methylated rhamnose derivatives are paramount for understanding host-pathogen interactions and for the development of diagnostic tools and potential therapeutic agents. The unique structure of this compound, in particular, continues to be a focal point for research aimed at unraveling the intricacies of mycobacterial infections.
Structure
3D Structure
Properties
CAS No. |
25672-82-6 |
|---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6S)-4,5-dimethoxy-6-methyloxane-2,3-diol |
InChI |
InChI=1S/C8H16O5/c1-4-6(11-2)7(12-3)5(9)8(10)13-4/h4-10H,1-3H3/t4-,5+,6-,7-,8+/m0/s1 |
InChI Key |
BTLHIWBHHPKNFQ-GWVFRZDISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)OC)OC |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)OC)OC |
Origin of Product |
United States |
Isolation and Structural Elucidation of 3,4 Di O Methyl Alpha L Rhamnose from Natural Sources
Methodologies for Isolation from Biological Matrices
The isolation of 3,4-di-O-methyl-alpha-L-rhamnose from complex biological samples involves a multi-step process that typically begins with extraction, followed by purification and chromatographic separation.
Extraction and Purification Techniques
The initial step in isolating this compound from natural sources, often as part of a larger glycolipid or polysaccharide structure, involves extraction from the biological matrix. Common techniques include:
Solvent Extraction: This is a primary method where the choice of solvent is critical. For instance, methanol (B129727) is often used for the extraction of polar compounds like glycosides. mdpi.com In some cases, a series of solvents with varying polarities, such as petroleum ether, dichloromethane, and diethyl ether, are employed to fractionate the extract. mdpi.com
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing the release of intracellular compounds into the solvent. mdpi.com For example, UAE with methanol has been used for extracting compounds from citrus peels. mdpi.com
Microwave-Assisted Extraction (MAE): In this method, microwaves are used to heat the sample, causing cell rupture and the release of target compounds. This can be performed without the use of solvents. mdpi.com
Purification: After extraction, the crude extract is often purified to remove unwanted substances. This can involve washing the extract with solutions like dilute HCl and saturated aqueous NaHCO3, followed by drying over an anhydrous salt like MgSO4 or sodium sulfate. scialert.netgoogle.com
Chromatographic Separation Strategies
Chromatography is an essential tool for separating the target compound from the complex mixture obtained after extraction and initial purification.
Column Chromatography: This is a widely used technique for the separation of compounds. Silica gel is a common stationary phase, and a variety of solvent systems (mobile phases) can be used for elution. mdpi.comscialert.net For example, a gradient of ethyl acetate (B1210297) in hexanes has been used to purify methylated rhamnose derivatives. google.com Another example is the use of a Sephadex LH-20 column with an ether-dichloromethane-methanol mobile phase. mdpi.com
Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of column chromatography and to identify fractions containing the desired compound. mdpi.comscialert.net Kieselgel GF254 plates are commonly used, and visualization can be achieved by spraying with a reagent like 1% H2SO4 and heating. scialert.net
High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is often used for the final purification of the isolated compound. mdpi.com Preparative HPLC is particularly useful for obtaining pure compounds in larger quantities. mdpi.com
Spectroscopic and Spectrometric Approaches for Structural Characterization
Once isolated, the structure of this compound is determined using a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Anomeric and Methyl Group Assignment
NMR spectroscopy is a powerful tool for elucidating the detailed structure of carbohydrates, including the stereochemistry and the position of substituents.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and environment of protons in the molecule. For rhamnose derivatives, the signals for the anomeric proton (H-1) and the methyl group (H-6) are particularly diagnostic. nih.gov The anomeric proton of α-L-rhamnose typically appears as a broad singlet. nih.gov The chemical shifts and coupling constants of the ring protons can help determine the relative stereochemistry.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of carbon atoms and their chemical environment. For this compound, the chemical shifts of the carbon atoms, particularly C-3 and C-4, will be significantly affected by the presence of the methyl groups. chemicalpapers.com The anomeric carbon (C-1) signal is also a key indicator of the anomeric configuration. nih.gov The signals for the two methoxy (B1213986) groups will also be present in the spectrum. nih.gov
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all the proton and carbon signals and for determining the connectivity within the molecule. mdpi.comfrontiersin.org For example, an HMBC experiment can show a correlation between the protons of the methyl groups and the C-3 and C-4 carbons, confirming their position.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for L-Rhamnose Derivatives. Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 (anomeric) | ~4.4–6.0 nih.gov | ~90–100 nih.gov |
| H-6 (methyl) | ~1.2 nih.gov | ~15–20 nih.gov |
| O-CH₃ | - | ~58.90 nih.gov |
| Ring Protons | ~3.2–4.2 nih.gov | - |
| Ring Carbons | - | ~65–85 nih.gov |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its identification.
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (or a pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺) corresponding to the mass of this compound (C₈H₁₆O₅, molecular weight 192.21 g/mol ). researchgate.netnih.gov
Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum provides valuable structural information. The loss of a deoxy sugar like rhamnose often results in a characteristic neutral loss of 146 amu. researchgate.net Fragmentation may also involve the loss of methoxy groups or other parts of the sugar ring, helping to confirm the structure. The presence of rhamnose can sometimes be confirmed by a characteristic oxonium ion at m/z 129. nih.gov
Chemical Degradation and Linkage Analysis Methodologies
The structural elucidation of complex polysaccharides and the identification of their constituent monosaccharides, such as this compound, rely heavily on chemical degradation techniques. Among these, methylation analysis stands as a cornerstone methodology for determining the glycosidic linkage patterns within a polysaccharide chain. This process involves a series of chemical modifications that ultimately yield volatile derivatives suitable for analysis by gas-liquid chromatography (GLC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netcinz.nz
The fundamental principle of methylation analysis is to first protect all free hydroxyl groups on the sugar residues of an intact polysaccharide by converting them into methyl ethers. This is typically achieved through permethylation, a process that renders the glycosidic bonds susceptible to acid hydrolysis while the newly formed methyl ether linkages remain stable. nih.govresearchgate.net
Following permethylation, the polysaccharide is subjected to acid hydrolysis, which cleaves the glycosidic bonds and liberates the individual methylated monosaccharides. The positions of the free hydroxyl groups on these released monomers correspond to the points of linkage in the original polysaccharide. researchgate.netsci-hub.se
To facilitate analysis by GLC, these partially methylated monosaccharides are then reduced, commonly with sodium borodeuteride, to form their corresponding alditols. This step is followed by acetylation of the newly formed hydroxyl groups (at the former anomeric carbon and the original linkage positions) to produce partially methylated alditol acetates (PMAAs). researchgate.netmdpi.com These PMAA derivatives are sufficiently volatile for separation and identification by GC-MS. researchgate.net
The identification of 3,4-di-O-methyl-L-rhamnose as a product of methylation analysis provides specific structural information. It indicates that the parent L-rhamnose residue within the polysaccharide was substituted at positions 1 (the anomeric carbon involved in the glycosidic bond) and 2. This leaves the hydroxyl groups at the C-3 and C-4 positions free to be methylated during the analysis.
Detailed Research Findings
Methylation analysis has been instrumental in identifying 3,4-di-O-methyl-L-rhamnose as a component of various polysaccharides from natural sources.
In studies of pectic polysaccharides from the cotyledons of white mustard (Sinapis alba), methylation analysis was employed to characterize the structural units. After permethylation, hydrolysis, reduction, and acetylation, the resulting PMAAs were identified by GLC and paper chromatography. Among the various methylated sugars detected, 3,4-di-O-methylrhamnose was identified, confirming its presence within the pectic structure. nih.gov
Similarly, research on the O-specific polysaccharide chains of lipopolysaccharides from the bacterium Pseudomonas solanacearum utilized methylation analysis for structural elucidation. The identification of 3,4-di-O-methylrhamnose, alongside other methylated sugars like 2,4-di-O-methylrhamnose, was crucial in determining the repeating unit structure of the polysaccharide. glyco.ac.ru
The following table summarizes the findings from methylation analysis of polysaccharides containing 3,4-di-O-methyl-L-rhamnose from different natural sources.
| Natural Source | Polysaccharide Type | Other Methylated Sugars Identified | Molar Proportions/Significance |
| White Mustard (Sinapis alba) Cotyledons | Pectic Polysaccharide | 2,3-di-O-methyl-d-galactose, 2-O-methyl-d-galactose, 3-O-methylrhamnose, 2,3,5-tri-O-methyl-l-arabinose, 2,3-di-O-methyl-l-arabinose, 2-O-methyl-l-arabinose, 2,3,4-tri-O-methyl-d-xylose, 2,3,4,6-tetra-O-methyl-d-galactose | 3,4-di-O-methylrhamnose was found in a molar proportion of 0.54 relative to 2,3-di-O-methyl-d-galactose. nih.gov |
| Pseudomonas solanacearum (strain ICMP 767) | O-Specific Polysaccharide (from Lipopolysaccharide) | 2,4-di-O-methylrhamnose, 2-deoxy-4,6-di-O-methyl-2-methylaminoglucose | Identification helped to confirm the repeating unit structure of the polysaccharide. glyco.ac.ru |
| Pseudomonas solanacearum (strain PDDCC 5712) | O-Specific Polysaccharide (from Lipopolysaccharide) | 2,3,4-tri-O-methylxylose, 2,4-di-O-methylrhamnose, 2-O-methylrhamnose, 2-deoxy-4,6-di-O-methyl-2-methylaminoglucose | Indicated a branched polysaccharide structure where a rhamnose residue is disubstituted at positions 3 and 4. glyco.ac.ru |
This chemical degradation and linkage analysis approach remains a powerful and indispensable tool for the fine-structural characterization of complex carbohydrates and for pinpointing the location of specific residues like this compound within a larger polymeric framework.
Chemical Synthesis and Regioselective Derivatization of 3,4 Di O Methyl Alpha L Rhamnose Analogues
Strategies for Total Synthesis of 3,4-Di-O-Methyl-alpha-L-Rhamnose
The synthesis of 3,4-di-O-methyl-L-rhamnose is typically achieved through the selective methylation of L-rhamnose precursors rather than a de novo total synthesis from achiral starting materials. L-rhamnose, being a readily available natural product, serves as the practical starting point.
One of the classical methods for preparing 3,4-di-O-methyl-L-rhamnose was reported by Haworth, Hirst, and Miller. rsc.org While the specific details of this original synthesis require consulting the primary literature, modern approaches rely on sequential protection and methylation steps. For instance, a common strategy involves the use of a glycoside of L-rhamnose, such as methyl α-L-rhamnopyranoside. The synthesis necessitates the selective methylation of the hydroxyl groups at positions C-3 and C-4, while leaving the C-2 hydroxyl group free or temporarily protected.
A study on the synthesis of monomethylated rhamnopyranosides illustrates the typical procedures that can be adapted for a di-O-methylation. To achieve 4-O-methylation, a blocking-deblocking sequence is employed. The triol precursor is treated with 2,2-dimethoxypropane (B42991) to form a 2,3-O-isopropylidene acetal (B89532), which protects the cis-diol. The remaining free hydroxyl at C-4 is then methylated using a methylating agent like iodomethane (B122720) with a base such as sodium hydride. Subsequent acidic removal of the isopropylidene group yields the 4-O-methyl derivative. nih.gov A similar strategy could be envisioned where the C-2 hydroxyl is selectively protected, followed by methylation of the C-3 and C-4 positions.
Another approach involves the selective 3-O-alkylation of methyl α-L-rhamnopyranoside using dibutyltin (B87310) oxide, which can then be followed by methylation of the C-4 hydroxyl after appropriate protection of the C-2 position. google.com The synthesis of 2,3,4-tri-O-methyl-L-rhamnose has also been documented, which involves further methylation of a di-O-methyl intermediate, confirming that such intermediates are synthetically accessible. rsc.org
Regioselective Esterification and Acylation Approaches at Unprotected Hydroxyl Groups
The regioselective acylation of L-rhamnose derivatives is fundamental for creating precursors for more complex molecules and for studying structure-activity relationships. researchgate.net The challenge lies in differentiating between the secondary hydroxyl groups at C-2, C-3, and C-4. mdpi.com
The use of dibutyltin oxide (DBTO) is a prominent method for achieving regioselective acylation of vicinal diols. In the case of benzyl (B1604629) α-L-rhamnopyranoside, which has a cis-vicinal diol at C-2 and C-3, the reaction proceeds through the formation of a cyclic 2,3-O-(dibutylstannylene) intermediate. researchgate.netresearchgate.net This intermediate selectively enhances the nucleophilicity of the equatorial 3-hydroxyl group over the axial 2-hydroxyl group. researchgate.net Consequently, subsequent acylation with various acyl chlorides (e.g., stearoyl, palmitoyl (B13399708), lauroyl) or other acylating agents like tosyl chloride and benzoyl chloride regioselectively furnishes the corresponding 3-O-acyl derivatives in high yields. researchgate.netresearchgate.net
However, this method is highly specific. Attempts to use the DBTO method to obtain 4-O-acyl derivatives of benzyl α-L-rhamnopyranoside have been unsuccessful, yielding only the 3-O-acylated products. researchgate.netmdpi.com This highlights the method's dependence on the formation of the cyclic stannylene acetal with adjacent hydroxyl groups. researchgate.net
| Starting Material | Acylating Agent | Major Product | Reference |
|---|---|---|---|
| Benzyl α-L-rhamnopyranoside | Stearoyl chloride | Benzyl 3-O-stearoyl-α-L-rhamnopyranoside | researchgate.net |
| Benzyl α-L-rhamnopyranoside | Benzoyl chloride | Benzyl 3-O-benzoyl-α-L-rhamnopyranoside | researchgate.net |
| Methyl α-L-rhamnopyranoside | 3-Chlorobenzoyl chloride | Methyl 3-O-(3-chlorobenzoyl)-α-L-rhamnopyranoside | dergipark.org.tr |
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions, often significantly accelerating reactions compared to traditional bases like pyridine. nih.govhighfine.com The mechanism involves the formation of a reactive N-acylpyridinium intermediate from the acyl donor (e.g., an acid anhydride), which is then attacked by the alcohol. sci-hub.st
In the context of rhamnose chemistry, DMAP catalysis provides a different regioselectivity profile compared to the DBTO method. A study on the di-O-stearoylation of methyl α-L-rhamnopyranoside using stearoyl chloride in the presence of a catalytic amount of DMAP yielded a mixture of methyl 2,3-di-O-stearoyl-α-L-rhamnopyranoside and methyl 3,4-di-O-stearoyl-α-L-rhamnopyranoside. mdpi.com The product ratio indicated a reactivity order of the hydroxyl groups as 3-OH > 4-OH > 2-OH. This demonstrates that while the 3-OH group remains the most reactive, the 4-OH group can be acylated under these conditions, unlike in the DBTO-mediated reaction. mdpi.com For more controlled acylations, DMAP hydrochloride (DMAP·HCl) has been developed as a recyclable, base-free catalyst that is effective for the acylation of even inert alcohols. organic-chemistry.orgnih.gov
| Starting Material | Reagents | Products (Ratio) | Inferred Reactivity | Reference |
|---|---|---|---|---|
| Methyl α-L-rhamnopyranoside | Stearoyl chloride, DMAP (cat.), Pyridine | 2,3-di-O-stearate and 3,4-di-O-stearate (2:3) | 3-OH > 4-OH > 2-OH | mdpi.com |
When direct regioselective functionalization is not feasible, multi-step protection-deprotection sequences are employed. ufms.br This strategy is particularly crucial for modifying the C-4 hydroxyl group of rhamnopyranosides, as methods like the DBTO-mediated reaction fail to provide 4-O-acylated products. mdpi.comsemanticscholar.org
A well-established blocking-deblocking technique for 4-O-acylation involves the following steps:
Protection: The starting material, such as methyl α-L-rhamnopyranoside or benzyl α-L-rhamnopyranoside, is reacted with 2,2-dimethoxypropane (DMP) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA). This selectively protects the cis-hydroxyl groups at C-2 and C-3 by forming a stable 2,3-O-isopropylidene acetal. aensiweb.comufms.brsemanticscholar.org
Acylation: The resulting intermediate has a single free hydroxyl group at the C-4 position, which can then be acylated with high selectivity using an appropriate acylating agent (e.g., palmitoyl chloride, octanoyl chloride, benzoyl chloride). mdpi.comufms.brsemanticscholar.org
Deprotection: The isopropylidene protecting group is removed under acidic conditions, typically with aqueous acetic acid, to regenerate the free hydroxyl groups at C-2 and C-3, yielding the desired 4-O-acyl-α-L-rhamnopyranoside. aensiweb.comsemanticscholar.org
This robust technique has been successfully used to synthesize a wide range of benzyl and methyl 4-O-acyl-α-L-rhamnopyranosides. aensiweb.commdpi.comufms.br
Etherification and Glycosidation Reactions
Etherification, specifically methylation, is the key transformation for the synthesis of the target compound, 3,4-di-O-methyl-α-L-rhamnose. As discussed, selective methylation requires careful use of protecting groups. The synthesis of 4-O-methyl-α-L-rhamnopyranoside was achieved by methylating the free 4-OH of a 2,3-O-isopropylidene protected precursor. nih.gov A method for the selective 3-O-alkylation of methyl α-L-rhamnopyranoside has also been developed using dibutyltin oxide as a mediator, which activates the 3-OH position for reaction with alkyl halides. google.com Combining these selective techniques allows for the stepwise methylation of the C-3 and C-4 positions.
Glycosidation reactions of rhamnose derivatives are essential for the synthesis of oligosaccharides and glycoconjugates. rsc.org Stereoselective glycosylation of partially protected methyl α-L-rhamnopyranoside derivatives has been used to synthesize various di-O-glycosyl compounds. nih.gov For example, methyl 4-O-benzoyl-α-L-rhamnopyranoside can act as a glycosyl acceptor at its 2- and 3-OH positions. Königs-Knorr reactions, which typically involve a glycosyl halide donor and a promoter like a silver salt, have been effectively used to create α(1→2) and α(1→3) linkages in the synthesis of rhamnose-containing di- and trisaccharide haptens related to Shigella flexneri O-antigens. rsc.org Chemo-enzymatic approaches using glucansucrases have also emerged as a powerful tool for synthesizing rhamnose-containing disaccharides through transglucosylation reactions. researchgate.net
Development of Novel Synthetic Precursors and Intermediates
The efficient synthesis of complex carbohydrate structures relies on the availability of versatile and selectively protected building blocks. In the chemistry of L-rhamnose, several key intermediates have been developed and utilized.
Methyl and Benzyl α-L-Rhamnopyranosides: These are common starting materials, providing a stable anomeric protection while leaving the C-2, C-3, and C-4 hydroxyls available for further modification. aensiweb.comresearchgate.net
2,3-O-Isopropylidene-α-L-rhamnopyranosides: As detailed previously, these are crucial intermediates in blocking-deblocking strategies, enabling the selective functionalization of the C-4 hydroxyl group. aensiweb.comufms.brsemanticscholar.org Their synthesis from the parent rhamnopyranoside and 2,2-dimethoxypropane is typically high-yielding. aensiweb.com
Partially Acylated Rhamnopyranosides: Intermediates such as methyl 4-O-benzoyl-α-L-rhamnopyranoside or benzyl 2,4-di-O-benzoyl-α-L-rhamnopyranoside serve as valuable precursors for oligosaccharide synthesis. They possess a single free hydroxyl group (at C-3 and C-2, respectively) that can act as a nucleophile in glycosylation reactions. rsc.orgnih.gov
L-Rhamnal: This glycal (an unsaturated carbohydrate) is a versatile precursor for synthesizing various deoxy-sugars and other complex derivatives. For example, L-rhamnal can be converted into L-(-)-oleandrose through stannylene-mediated selective methylation and hydration. tandfonline.com It is also used in N-iodosuccinimide-activated glycosylation reactions to form 2-deoxy-2-iodo-glycosides, which are precursors to 2-deoxy-rhamnose containing oligosaccharides. cdnsciencepub.com
Regioselectively Protected Triflate Derivatives: The synthesis of L-quinovose (a C-2 epimer) and 6-deoxy-L-altrose (a C-3 epimer) from L-rhamnose has been achieved via regioselective formation of triflate esters at specific hydroxyl groups, followed by nucleophilic displacement with inversion of configuration. google.com These triflated intermediates are highly reactive and pivotal for stereochemical inversions.
Biosynthetic Pathways and Enzymology of 3,4 Di O Methyl Alpha L Rhamnose
Precursor Utilization and Conversion Mechanisms
The journey to synthesizing 3,4-di-O-methyl-alpha-L-rhamnose starts with fundamental building blocks that are channeled into a specialized pathway.
Glucose-1-Phosphate and Nucleotide Diphosphate (B83284) (NDP) Derivatives
The biosynthesis of L-rhamnose, the precursor to its methylated form, typically begins with glucose-1-phosphate (G-1-P). asm.orgnih.govmdpi.com This initial substrate is activated by the addition of a nucleotidyl diphosphate (NDP) group, a reaction catalyzed by an NDP-glucose synthase. asm.orgnih.gov In many bacteria, the preferred nucleotide is deoxythymidine triphosphate (dTTP), leading to the formation of deoxythymidine diphosphate-D-glucose (dTDP-D-glucose). nih.govmdpi.com However, in other organisms like plants and some fungi, uridine (B1682114) triphosphate (UTP) is utilized, resulting in the formation of uridine diphosphate-D-glucose (UDP-D-glucose). dundee.ac.ukresearchgate.netnih.gov This initial activation step is crucial as it prepares the glucose molecule for the subsequent enzymatic modifications. asm.orgnih.gov
4-Keto-6-Deoxy-D-Glucose as a Common Intermediate
Following the formation of the NDP-D-glucose derivative, the next key step is the dehydration of this molecule to form NDP-4-keto-6-deoxy-D-glucose. asm.orgnih.govglobalauthorid.comecgrc.net This reaction is catalyzed by an NDP-glucose dehydratase. asm.orgnih.gov The resulting compound, NDP-4-keto-6-deoxy-D-glucose, serves as a critical branch point intermediate in the biosynthesis of many deoxysugars, including L-rhamnose. asm.orgnih.gov Its formation is a shared step in the pathways leading to various sugar derivatives, highlighting its central role in carbohydrate metabolism. asm.orgnih.gov
Identification and Characterization of Biosynthetic Enzymes
A series of specific enzymes are responsible for converting the common intermediate into L-rhamnose and subsequently methylating it to its final form.
NDP-Glucose Synthases and Dehydratases
The initial steps of the L-rhamnose biosynthetic pathway are catalyzed by two key enzymes: NDP-glucose synthase and NDP-glucose dehydratase. asm.orgnih.gov In bacteria, these enzymes are often encoded by the rmlA and rmlB genes, respectively. mdpi.comfrontiersin.org RmlA, a glucose-1-phosphate thymidylyltransferase, catalyzes the reaction between G-1-P and dTTP to form dTDP-D-glucose. nih.govmdpi.com RmlB, a dTDP-D-glucose 4,6-dehydratase, then converts this product into dTDP-4-keto-6-deoxy-D-glucose. mdpi.comfrontiersin.org In organisms that utilize UDP-glucose, analogous enzymes perform these initial conversions. researchgate.netnih.gov For instance, in Arabidopsis thaliana, a single trifunctional enzyme, RHM2, possesses UDP-glucose 4,6-dehydratase activity along with the subsequent epimerase and reductase functions. uniprot.org
Epimerases and Ketoreductases in L-Rhamnose Formation
The conversion of NDP-4-keto-6-deoxy-D-glucose to NDP-L-rhamnose requires the action of two additional enzymes: a 3,5-epimerase and a 4-ketoreductase. asm.orgnih.govmdpi.com In bacteria, these enzymes are typically encoded by the rmlC and rmlD genes. mdpi.commdpi.com The RmlC enzyme catalyzes the epimerization at both the C3' and C5' positions of the glucose ring to form NDP-4-keto-L-rhamnose. frontiersin.orgmdpi.com Subsequently, the RmlD enzyme, a ketoreductase, reduces the keto group at the C4' position in an NADPH-dependent manner to yield the final product, NDP-L-rhamnose. frontiersin.orgmdpi.com In some plants, these two activities are combined in a single bifunctional enzyme. nih.gov
O-Methyltransferases Involved in Regiospecific Methylation
The final step in the formation of this compound is the regiospecific methylation of the L-rhamnose moiety. This reaction is carried out by O-methyltransferases (OMTs). These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to specific hydroxyl groups on the rhamnose sugar. The formation of this compound implies the action of at least one, and possibly two, distinct OMTs that specifically target the hydroxyl groups at the C3 and C4 positions of the rhamnose ring. The study of these enzymes is crucial for understanding the diversification of natural products. nih.govnih.gov While the specific O-methyltransferases responsible for the 3,4-di-O-methylation of L-rhamnose are not as extensively characterized as the enzymes in the core L-rhamnose biosynthetic pathway, research on similar sugar-modifying enzymes provides insights into their potential mechanisms and substrate specificities. nih.gov
Genetic Organization and Regulation of Rhamnose Biosynthesis Gene Clusters
The genetic architecture for L-rhamnose biosynthesis is most commonly characterized by the rml gene cluster in bacteria. This cluster typically consists of four core genes: rmlA, rmlB, rmlC, and rmlD, which encode the enzymes responsible for converting glucose-1-phosphate into dTDP-L-rhamnose. nih.gov
In many bacteria, these genes are organized into a single operon, allowing for coordinated regulation. A well-studied example is the Escherichia coli O7:K1 rfb gene cluster, which is involved in lipopolysaccharide (LPS) synthesis. nih.govasm.org Within this cluster, the dTDP-L-rhamnose biosynthesis genes (rfbBDAC, homologous to rmlBDAC) are located at the upstream end. nih.govasm.org Their expression is controlled by a promoter region located upstream of the first gene, rfbB, which contains a highly conserved untranslated leader sequence also found in other polysaccharide gene clusters. nih.gov This co-localization ensures the efficient production of the rhamnose precursor required for the O-antigen repeating unit. asm.org
However, this clustered organization is not universal. In the actinomycete Saccharopolyspora spinosa, which produces the rhamnosylated insecticide spinosad, the four genes required for rhamnose biosynthesis (gtt, gdh, epi, kre) are found in three separate locations on the chromosome, unlinked to the main spinosyn biosynthesis gene cluster. nih.govasm.org Disruption of any of these genes impacts cell wall integrity, indicating that a single set of genes provides L-rhamnose for both primary metabolism (cell wall construction) and secondary metabolism (spinosyn production). nih.gov This scattered arrangement suggests a different regulatory strategy. Studies have shown that duplicating the first two genes of the pathway (gtt and gdh), which produce the common precursor NDP-4-keto-6-deoxyglucose, results in a significant increase in spinosyn yield, suggesting that the availability of this intermediate is a rate-limiting factor in secondary metabolite production. asm.org
In the context of the specific compound this compound, the genetic organization in Mycobacterium species is particularly relevant. This methylated rhamnose is a key component of the species-specific glycopeptidolipid (GPL) core. nih.gov In Mycobacterium intracellulare serotype 16, a 22.9-kb gene cluster containing 17 open reading frames is responsible for the synthesis and attachment of a serotype-specific oligosaccharide to the GPL core. nih.gov While this specific cluster encodes glycosyltransferases and modifying enzymes for the outer oligosaccharide, the methyltransferases responsible for the 3,4-di-O-methylation of the core rhamnose are encoded elsewhere in the genome as part of the general GPL assembly machinery. nih.govportlandpress.com
Table 1: Genetic Organization for L-Rhamnose Biosynthesis in Select Bacteria
| Organism | Gene Cluster/Genes | Organization | Function | Reference |
|---|---|---|---|---|
| Escherichia coli O7:K1 | rfbBDAC | Clustered within the rfb operon for O-antigen synthesis. | Biosynthesis of dTDP-L-rhamnose for lipopolysaccharide (LPS). | nih.govasm.org |
| Saccharopolyspora spinosa | gtt, gdh, epi, kre | Scattered in three unlinked genomic regions. | Supplies L-rhamnose for both primary (cell wall) and secondary (spinosad) metabolism. | nih.govasm.org |
| Mycobacterium intracellulare | Serotype-specific gene cluster (22.9-kb) | Clustered for serotype-specific glycosylation. Genes for core rhamnose methylation are separate. | Synthesizes the oligosaccharide attached to a GPL core containing 3,4-di-O-methyl-rhamnose. | nih.gov |
| Streptococcus mutans | rmlA, B, C, D | Clustered. | Essential for cell-wall polysaccharide synthesis and infection. | biorxiv.org |
Comparative Biosynthetic Studies Across Different Organisms (e.g., Bacteria, Plants)
The biosynthesis of L-rhamnose exhibits remarkable diversity across different domains of life, particularly when comparing bacteria and plants. The key differences lie in the nucleotide sugar donor used, the enzymes involved, and their genetic organization. biorxiv.orgdundee.ac.uk
Bacteria vs. Plants: The most fundamental difference is the activated sugar precursor. Bacteria and archaea predominantly synthesize thymidine (B127349) 5'-diphospho-β-L-rhamnose (TDP-L-rhamnose) via the four-step rml pathway. nih.govportlandpress.comdundee.ac.uk In contrast, plants and fungi utilize a different pathway to produce uridine 5'-diphospho-β-L-rhamnose (UDP-L-rhamnose) . biorxiv.orgbiorxiv.orgmdpi.com
This divergence in nucleotide usage is mirrored by the enzymatic machinery. In bacteria, the pathway involves four distinct, monofunctional enzymes (RmlA, RmlB, RmlC, RmlD) that are typically encoded by separate genes. dundee.ac.uknih.gov Plants, such as Arabidopsis thaliana, have evolved a more streamlined process. Here, the three enzymatic activities corresponding to bacterial RmlB, RmlC, and RmlD (dehydratase, epimerase, and reductase) can be fused into a single, large multifunctional polypeptide known as RHM. portlandpress.combiorxiv.orgnih.gov This fusion is thought to facilitate metabolic channeling, increasing the efficiency of UDP-L-rhamnose synthesis.
Diversity in Pathways: While the TDP and UDP pathways are the most common, a third pathway exists for the synthesis of GDP-D-rhamnose, a much rarer enantiomer. This pathway has been observed in bacteria of the Pseudomonas genus, which is unique in its ability to produce both L-rhamnose and D-rhamnose. biorxiv.orgdundee.ac.uk
The distribution of these pathways is highly clade-specific. The rml pathway (TDP-L-rhamnose) is found in approximately 42% of bacterial genomes and 21% of archaeal genomes but is absent from eukaryotes. biorxiv.org Conversely, the udp pathway (UDP-L-rhamnose) is ubiquitous in all plants (Streptophyta) and is also found in fungi and some algae. biorxiv.org
Interestingly, some large DNA viruses that infect algae, such as Mimivirus, have been found to possess the complete set of genes for UDP-L-rhamnose biosynthesis. nih.govresearchgate.net Phylogenetic analysis suggests these viral enzymes are more closely related to their plant counterparts than to bacterial ones, likely acquired through horizontal gene transfer. researchgate.net
Table 2: Comparison of L-Rhamnose Biosynthetic Pathways
| Feature | Bacteria / Archaea | Plants / Fungi | Select Viruses (e.g., Mimivirus) | Reference |
|---|---|---|---|---|
| Primary Pathway | rml pathway | udp pathway | udp pathway | biorxiv.orgnih.gov |
| Nucleotide Donor | dTDP-L-rhamnose (TDP) | UDP-L-rhamnose (UDP) | UDP-L-rhamnose (UDP) | dundee.ac.ukmdpi.com |
| Enzyme Structure | Four separate, monofunctional enzymes (RmlA, B, C, D). | Often fused into a single multifunctional enzyme (RHM). | Separate enzymes, but pathway resembles that of plants. | biorxiv.orgnih.gov |
| Starting Substrate | dTDP-D-glucose | UDP-D-glucose | UDP-D-glucose | nih.gov |
| Prevalence | Common in bacteria (~42%) and archaea (~21%). | Ubiquitous in all plants; present in fungi. | Found in some large nucleocytoplasmic DNA viruses (NCLDVs). | biorxiv.orgresearchgate.net |
Role and Structural Significance of 3,4 Di O Methyl Alpha L Rhamnose in Complex Glycoconjugates
Integration into Bacterial Glycopeptidolipids (GPLs)
Glycopeptidolipids (GPLs) are major components of the outer layer of many non-tuberculous mycobacteria (NTM), contributing significantly to the cell's interaction with its environment. Within these complex molecules, 3,4-di-O-methyl-alpha-L-rhamnose plays a crucial and often central role.
The compound this compound is a characteristic sugar found in the GPLs of several Mycobacterium species. In the Mycobacterium avium complex (MAC), which includes M. intracellulare, the rhamnose linked to the alaninol of the lipopeptide core is consistently 3,4-di-O-methylated in the polar, serovar-specific GPLs (ssGPLs). portlandpress.com Similarly, rapidly growing mycobacteria such as Mycobacterium abscessus and Mycobacterium chelonae produce GPLs where a 3,4-di-O-methyl-alpha-L-rhamnosyl unit modifies the alaninol end of the molecule. dundee.ac.ukontosight.ainih.gov In some instances, these species also contain a more complex, multiglycosylated GPL variant that features an alpha-L-rhamnosyl-(1->2)-3,4-di-O-methyl-alpha-L-rhamnosyl structure linked to the alaninol. dundee.ac.uknih.gov
Mycobacterium smegmatis also synthesizes GPLs containing 3,4-di-O-methyl rhamnose. portlandpress.com In this species, nonspecific GPLs (nsGPLs) can have a rhamnose that is 3,4-di-O-methylated. portlandpress.com Under certain conditions, such as carbon starvation, M. smegmatis produces a polar GPL where a this compound is added to the terminal 3,4-di-O-methyl rhamnose already present. portlandpress.com
Table 1: Occurrence of this compound in Mycobacterial GPLs
| Mycobacterium Species | Type of GPL | Structural Location of this compound |
| M. intracellulare (MAC) | Serovar-specific GPLs (ssGPLs) | Linked to the alaninol of the lipopeptide core. portlandpress.comebi.ac.uknih.goveijppr.com |
| M. abscessus | Diglycosylated & Triglycosylated GPLs | Modifies the alaninol end of the lipopeptide core. dundee.ac.ukontosight.ainih.gov |
| M. chelonae | Diglycosylated & Triglycosylated GPLs | Modifies the alaninol end of the lipopeptide core. dundee.ac.ukontosight.ainih.gov |
| M. smegmatis | Nonspecific (nsGPLs) & Polar GPLs | Linked to the alaninol of the lipopeptide core; can be a disaccharide of two 3,4-di-O-methyl rhamnose units. portlandpress.com |
The methylation pattern of sugars on GPLs is critical for their antigenicity. The 3,4-di-O-methyl-alpha-L-rhamnosyl residue has been definitively identified as a key epitopic determinant in M. abscessus and M. chelonae. dundee.ac.uknih.govrsc.org An epitope is the specific part of an antigen that is recognized by the immune system, such as by an antibody. Serological studies using ELISA have shown that both diglycosylated and triglycosylated GPLs from these species react with serum raised against their lipid antigens, and the reactive epitope was pinpointed to the 3,4-di-O-methyl-alpha-L-rhamnosyl moiety. dundee.ac.uknih.gov
This specific methylated sugar is responsible for serological cross-reactions with other mycobacterial species like M. peregrinum. dundee.ac.uk However, M. peregrinum also possesses a second distinct haptenic group, the 3-O-methyl-alpha-L-rhamnosyl unit, which allows for serological differentiation. dundee.ac.uk The highly immunogenic nature of these GPLs, with this compound as a central feature, means they are key molecules in the host-pathogen interaction, eliciting a strong humoral (antibody-based) immune response during infection. ontosight.ai
The structure of the GPLs, dictated by the sequence and modification of its sugars, influences the biophysical properties of the cell envelope. In M. smegmatis and M. abscessus, the addition of a second rhamnose unit (which can be 3,4-di-O-methylated) to create triglycosylated GPLs increases the polarity of the molecule. ontosight.ai This alteration in polarity affects the surface characteristics of the bacteria, which in turn can influence their interactions with host cells and their persistence within phagocytes. ontosight.ai
Presence in Exopolysaccharides and Cell Wall Components of Microorganisms
Beyond the well-documented role in mycobacterial GPLs, methylated rhamnose derivatives are integral to the structure of other bacterial surface polysaccharides. L-rhamnose is a common constituent of bacterial exopolysaccharides (EPS), capsular polysaccharides, and cell wall polysaccharides in both Gram-positive and Gram-negative bacteria. These surface glycans are crucial for bacterial survival and interaction with the environment.
For instance, in Lactobacillus paracasei, a probiotic bacterium, a novel rhamnose-rich exopolysaccharide was identified that contains multiple linked rhamnose monomers. While this specific study identified 1,2-linked and 1,3-linked rhamnose, the broader literature indicates that methylation of these sugar residues is a common modification strategy used by bacteria to diversify their surface structures. portlandpress.comdundee.ac.uk The enzyme GtfA in M. smegmatis is a known GPL/3,4-di-O-Me-rhamnose α-l-1,2-(3-O-methyl)-rhamnosyltransferase, highlighting the specific enzymatic machinery dedicated to incorporating methylated rhamnose into complex glycans. portlandpress.com
The cell wall of mycobacteria contains a crucial linker unit connecting peptidoglycan to arabinogalactan, which is composed of an α-L-Rha-(1→3)-α-D-GlcNAc disaccharide. The enzymes responsible for synthesizing and transferring these rhamnose units are essential for mycobacterial viability. Methylation of rhamnose residues within these or other cell wall structures represents a key mechanism for structural and functional modulation.
Structural Role in Plant Glycosides and Natural Products (e.g., Flavonoid Glycosides, Spinosyns)
L-rhamnose is a sugar found widely in plant natural products, often attached to flavonoids and other secondary metabolites. portlandpress.com This glycosylation can enhance the solubility and bioavailability of these compounds. While many plant glycosides contain rhamnose, the specific 3,4-di-O-methylated form is less commonly documented than in bacteria. However, the enzymatic machinery for methylating rhamnose exists in the producers of complex natural products.
A prominent example of methylated rhamnose in a non-mycobacterial natural product is the spinosyn family of insecticides, produced by the bacterium Saccharopolyspora spinosa. Spinosyn A, a major active component, is a large macrolide decorated with two deoxysugars: forosamine (B98537) and 2,3,4-tri-O-methylrhamnose. The extensive methylation of the rhamnose moiety is essential for the insecticidal activity of spinosyns.
In the context of plant-derived compounds, while direct reports of this compound in flavonoid glycosides are sparse in the reviewed literature, related methylated rhamnoses are known. For example, neuroprotective phenylpropanoid esters isolated from the roots of Scrophularia buergeriana include buergeriside A1, which is 2-O-acetyl-3,4-di-O-(E)-p-methoxycinnamoyl-alpha-L-rhamnopyranoside. This demonstrates that di-substitution at the 3 and 4 positions of rhamnose occurs in plant-derived natural products. The biosynthesis of such compounds relies on specific rhamnosyltransferases that attach the sugar and methyltransferases that subsequently modify it. The presence of these methylated sugars can significantly influence the compound's biological activity. ontosight.ai
Enzymatic Modification and Biocatalysis Involving 3,4 Di O Methyl Alpha L Rhamnose
Glycosyltransferases Utilizing Nucleotide-Activated Rhamnose Donors
Glycosyltransferases (GTs) are the enzymes responsible for transferring sugar moieties from an activated nucleotide-sugar donor to an acceptor molecule. In the context of rhamnose-containing compounds, the most common donor is thymidine (B127349) 5'-diphospho-β-L-rhamnose (TDP-β-L-rhamnose). dundee.ac.ukportlandpress.com The biosynthesis of this crucial precursor typically involves a four-enzyme pathway encoded by the rmlA-D genes, which convert glucose-1-phosphate into TDP-β-L-rhamnose. dundee.ac.ukportlandpress.comnih.gov While this is the most prevalent pathway in bacteria, UDP-β-L-rhamnose is primarily found in plants and fungi, and GDP-α-D-rhamnose has also been observed. dundee.ac.uknih.gov
Rhamnosyltransferases utilize these nucleotide-activated donors to attach rhamnose to a wide array of acceptor molecules, including lipids, proteins, and other sugars. dundee.ac.uk A notable example directly relevant to methylated rhamnose is the glycosyltransferase GtfA from Mycobacterium smegmatis. This enzyme is classified as a GPL/3,4-di-O-Me-rhamnose α-L-1,2-(3-O-methyl)-rhamnosyltransferase. dundee.ac.ukportlandpress.com This classification indicates its role in the biosynthesis of glycopeptidolipids (GPLs), where it transfers a 3-O-methyl-rhamnose onto a 3,4-di-O-methyl-rhamnose acceptor. This demonstrates the existence of GTs that specifically recognize and act upon methylated rhamnose residues, building more complex glycan structures. ebi.ac.uk
The study of rhamnosyltransferases is essential for understanding how organisms build complex rhamnosylated natural products. researchgate.net The characterization of these enzymes, often through genetic manipulation and metabolite profiling, reveals their substrate flexibility and potential for use in synthetic biology applications. portlandpress.com
Table 1: Examples of Functionally Characterized Rhamnosyltransferases
| Family | Name | Activity | Host Organism | GenBank ID |
| GT1 | GtfA | GPL/3,4-di-O-Me-rhamnose α-L-1,2-(3-O-methyl)-rhamnosyltransferase | Mycobacterium smegmatis | AAN28688.1 |
| GT1 | ElmGT | 8-demethyl-tetracenomycin C α-L-rhamnosyltransferase | Streptomyces olivaceus | CAC16413.2 |
| GT1 | RhlB | Rhamnosyltransferase | Pseudomonas aeruginosa | AAG06866.1 |
| GT1 | CalG1 | Rhamnosyltransferase (calicheamicin biosynthesis) | Micromonospora echinospora | N/A |
This table presents a selection of rhamnosyltransferases, highlighting the GtfA enzyme which acts on a methylated rhamnose substrate. Data sourced from multiple studies. dundee.ac.ukportlandpress.comacs.org
Regioselective O-Methylation and Demethylation Enzymes
The methylation of hydroxyl groups on sugar moieties is a critical modification step in the biosynthesis of many natural products, imparting significant changes to their biological activity and stability. This process is carried out by O-methyltransferases (OMTs), which typically use S-adenosyl-L-methionine (SAM) as a methyl donor. nih.gov
The biosynthesis of the anthracycline antibiotic elloramycin (B1244480) in Streptomyces olivaceus involves a fully methylated L-rhamnose moiety (2,3,4-tri-O-methyl-α-L-rhamnose), indicating the action of multiple, highly regioselective OMTs. researchgate.netnih.gov Similarly, the spinosyn insecticides feature a rhamnose unit that undergoes stepwise methylation at the 2'-, 3'-, and 4'-hydroxyl groups, a process orchestrated by three distinct OMTs with strict substrate specificity. nih.gov
A significant finding in this area is the characterization of CalS11, an enzyme from the calicheamicin (B1180863) biosynthetic pathway. acs.org CalS11 has been identified as a TDP-rhamnose 3'-O-methyltransferase. This is noteworthy because it represents the first confirmed case of a sugar O-methylation occurring at the level of the nucleotide-sugar donor, prior to the glycosyltransfer step. acs.org This contrasts with other known systems, like that for spinosyn, where methylation occurs after the rhamnose has been attached to the aglycone. acs.orgnih.gov Another characterized enzyme, ThnM1 from a Nocardia species, demonstrates regiospecificity for the 2'-OH group of rhamnose on various flavonoid and anthraquinone (B42736) scaffolds. nih.govasm.org
The precise timing and placement of these methyl groups can be crucial for subsequent enzymatic reactions or for the final biological activity of the molecule. researchgate.net While O-methylation is widely studied, enzymatic O-demethylation of sugars is a less commonly reported phenomenon in natural product biosynthesis.
Table 2: Examples of Regioselective Sugar O-Methyltransferases
| Enzyme | Function | Substrate | Organism | Key Finding |
| CalS11 | TDP-rhamnose 3'-O-methyltransferase | TDP-L-rhamnose | Micromonospora echinospora | Methylation occurs at the sugar nucleotide level before glycosylation. acs.org |
| SpnK | 3'-O-methyltransferase | Rhamnosylated aglycone (RAGL) | Saccharopolyspora spinosa | Part of a three-enzyme system for stepwise rhamnose methylation. nih.gov |
| ThnM1 | 2'-O-methyltransferase | Rhamnose-conjugated flavonoids and anthraquinones | Nocardia sp. | Shows promiscuity for the aglycone but regiospecificity for the 2'-OH of rhamnose. nih.govasm.org |
| Elm OMTs | O-methyltransferases | L-rhamnose moiety | Streptomyces olivaceus | Responsible for producing a 2,3,4-tri-O-methyl-rhamnose appendage. researchgate.netnih.gov |
This table summarizes key O-methyltransferases involved in the modification of rhamnose, highlighting their substrate and regiospecificity. acs.orgnih.govnih.govnih.govasm.org
Microbial α-L-Rhamnosidases and Their Substrate Specificity
α-L-Rhamnosidases (EC 3.2.1.40) are glycosyl hydrolases that catalyze the cleavage of terminal α-L-rhamnose residues from a variety of glycoconjugates, including flavonoids, polysaccharides, and glycoproteins. nih.govresearchgate.net These enzymes are found across all domains of life and are classified into several glycoside hydrolase (GH) families, primarily GH78 and GH106. nih.govmdpi.com
The substrate specificity of α-L-rhamnosidases can be quite diverse. Studies have shown that specificity is influenced by both the aglycone portion of the substrate and the nature of the glycosidic linkage. For instance, α-L-rhamnosidases from human gut bacteria exhibit distinct preferences for either α-1,2 or α-1,6 linkages between rhamnose and glucose in dietary flavonoid glycosides. mdpi.com The α-L-rhamnosidase DtRha from Dictyoglomus thermophilum also showed a stronger preference for α(1→2) over α(1→6) linkages. acs.org
While direct studies on the activity of α-L-rhamnosidases on 3,4-di-O-methyl-alpha-L-rhamnose are not extensively documented, the existing research provides clues. The configuration of the methyl group at the C-6 position of rhamnose is known to be important for substrate binding in some α-L-rhamnosidases. jmb.or.kr This suggests that methyl groups on other positions, such as C-3 and C-4, would likely have a significant impact on enzyme recognition and catalytic efficiency. It is plausible that such modifications could render the glycosidic bond resistant to hydrolysis by many standard α-L-rhamnosidases, or conversely, be a substrate for a highly specialized enzyme. The broad substrate specificities noted for some microbial α-L-rhamnosidases suggest they could potentially possess activity towards modified rhamnosides, although this requires empirical verification. nih.gov
Engineering of Biosynthetic Pathways for Glycoconjugate Diversification
The modular nature of natural product biosynthetic pathways provides a powerful toolkit for metabolic engineering and synthetic biology. tu-dresden.de By combining genes for pathway components from different organisms, it is possible to create novel bioactive compounds. acs.org This approach, often termed combinatorial biosynthesis, is particularly powerful for generating diverse glycoconjugates. researchgate.net
The engineering of pathways involving this compound hinges on the strategic use of the enzymes discussed previously. For instance, a biosynthetic pathway could be designed in a heterologous host like E. coli to produce a specific aglycone. researchgate.net This could be followed by the introduction of a flexible rhamnosyltransferase, such as ElmGT, which is known to accept various TDP-deoxysugar donors. nih.gov
To generate the specific methylated rhamnose donor, one could co-express the TDP-L-rhamnose biosynthesis pathway (rmlA-D) along with specific O-methyltransferases. The discovery that enzymes like CalS11 can methylate the rhamnose at the TDP-sugar stage is particularly advantageous for pathway engineering, as it allows for the creation of a specific activated sugar donor pool for the glycosyltransferase to use. acs.org Alternatively, post-glycosylation tailoring could be achieved by expressing OMTs that act on the glycosylated product. nih.gov
These engineered pathways can lead to "glycodiversification," producing a library of related compounds with potentially novel or improved pharmacological properties. nih.gov The development of cell-free expression systems further simplifies the process of assembling and testing these novel glycosylation pathways, accelerating the discovery of new glycoconjugates. acs.org
Advanced Analytical Methodologies for 3,4 Di O Methyl Alpha L Rhamnose Profiling
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of 3,4-di-O-methyl-alpha-L-rhamnose, allowing for its separation from other monosaccharides and subsequent quantification. Due to the lack of a strong chromophore in its native state, derivatization is a common strategy to enhance detection sensitivity. nih.govdoi.org
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of monosaccharides. However, the absence of chromophores or fluorophores in the structure of monosaccharides like this compound limits the modes of detection. To overcome this, pre-column derivatization is employed to attach a UV-active or fluorescent tag to the sugar molecule, thereby improving chromatographic properties and enabling trace-level determination. nih.govdoi.org
A variety of derivatization reagents are available for this purpose. One commonly used reagent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of sugars under mild alkaline conditions. nih.govdoi.org This derivatization enhances the UV absorbance of the sugar, facilitating its detection. nih.gov Another reagent, p-aminobenzoic ethyl ester (ABEE), is also utilized for derivatizing reducing sugars for UV detection. The derivatization with ABEE is straightforward and offers high sensitivity. The choice of derivatization agent and chromatographic conditions, such as the stationary phase (e.g., C8 or C18) and mobile phase composition, is crucial for achieving optimal separation of the derivatized monosaccharides. nih.gov
Table 1: Common Derivatization Reagents for HPLC Analysis of Monosaccharides
| Derivatization Reagent | Abbreviation | Detection Method | Reference |
|---|---|---|---|
| 1-phenyl-3-methyl-5-pyrazolone | PMP | UV | nih.govdoi.org |
| p-aminobenzoic ethyl ester | ABEE | UV | |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | UV | science.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the compositional analysis of carbohydrates, including the identification and quantification of this compound. nih.govnih.gov This method typically involves the conversion of the monosaccharides into their more volatile alditol acetate (B1210297) derivatives. nih.govnih.gov The process involves acid hydrolysis of the parent polysaccharide to release the individual monosaccharides, followed by reduction of the aldehyde group to an alcohol (forming an alditol) and subsequent acetylation of all hydroxyl groups. nih.govsci-hub.se This derivatization prevents the formation of anomeric isomers, resulting in a single peak for each monosaccharide in the chromatogram. sci-hub.se
The resulting partially methylated alditol acetates are then separated by GC and identified by their characteristic retention times and mass spectra. nih.govnih.gov For 3,4-di-O-methyl-rhamnose, the alditol acetate derivative has been identified in the analysis of glycopeptidolipids from Mycobacterium intracellulare and Mycobacterium avium. nih.govnih.govnih.gov The electron ionization (EI) mass spectrum of the 3,4-di-O-methyl-rhamnose alditol acetate exhibits characteristic fragment ions that allow for its unambiguous identification. For instance, ions at m/z 131, 190, and 234 are characteristic for this derivative. nih.gov
Table 2: GC-MS Analysis of 3,4-di-O-methyl-rhamnose alditol acetate
| Analytical Step | Description | Purpose | Reference |
|---|---|---|---|
| Hydrolysis | Release of monosaccharides from the polysaccharide. | Isolate individual sugar components. | nih.gov |
| Reduction | Conversion of monosaccharides to their corresponding alditols. | Prevent anomerization and peak doubling in GC. | nih.govsci-hub.se |
| Acetylation | Conversion of alditols to alditol acetates. | Increase volatility for GC analysis. | nih.govsci-hub.se |
| GC Separation | Separation of alditol acetates based on volatility and column interaction. | Quantify the relative amounts of each monosaccharide. | nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis in Oligosaccharides
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of oligosaccharides containing this compound. researchgate.netresearchgate.net Both ¹H and ¹³C NMR provide a wealth of information regarding the anomeric configuration (α or β), the sequence of monosaccharide residues, the position of glycosidic linkages, and the three-dimensional conformation of the oligosaccharide chain. researchgate.netmdpi.com
The ¹³C NMR chemical shifts of the anomeric and aglycone carbon atoms are particularly sensitive to the conformation around the glycosidic linkage. researchgate.net For oligosaccharides containing L-rhamnose, specific chemical shift values can be correlated with the torsion angles (φ and ψ) of the glycosidic bond. The methylation of hydroxyl groups induces characteristic shifts in the ¹³C NMR spectrum; the carbon atom bearing the methyl ether group (α-carbon) experiences a significant downfield shift, while the adjacent carbon atoms (β-carbons) typically show a smaller upfield shift. chemicalpapers.com These predictable effects aid in confirming the position of methylation.
¹H NMR, particularly through the measurement of the Nuclear Overhauser Effect (nOe), provides information about the spatial proximity of protons. researchgate.netresearchgate.net For an oligosaccharide containing a this compound residue, nOe data can be used to determine the conformation of the glycosidic linkages by identifying protons that are close in space, even if they are not directly connected through chemical bonds. researchgate.netresearchgate.net This information, combined with theoretical conformational analysis, allows for the construction of a detailed 3D model of the oligosaccharide. researchgate.netresearchgate.net
Mass Spectrometry (MS) Applications in Glycan Sequencing and Structural Characterization
Mass spectrometry (MS), especially when coupled with tandem MS (MS/MS), is a highly sensitive technique for determining the sequence and branching patterns of complex glycans that may contain this compound. nih.govacs.org The analysis of glycans by MS typically involves an initial ionization step, often using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). acs.orgunl.edu
In an MS/MS experiment, a specific precursor ion (representing the intact glycan or a large fragment) is selected and then fragmented through collision-induced dissociation (CID) or other activation methods. nih.govacs.org The resulting product ions provide structural information. Fragmentation typically occurs at the glycosidic bonds (yielding B- and Y-type ions) or as cross-ring cleavages (yielding A- and X-type ions). nih.gov Glycosidic bond cleavages reveal the sequence of monosaccharide units, while cross-ring cleavages can help to pinpoint linkage positions. nih.gov
For glycans containing methylated sugars like this compound, the mass difference between sequential fragment ions allows for the identification of the specific methylated residue within the oligosaccharide chain. For example, the loss of a dimethylated rhamnose residue from a larger glycan would correspond to a specific mass difference in the MS/MS spectrum. nih.gov Permethylation of the entire glycan prior to MS analysis can be used to determine linkage positions, as the original sites of linkage will not be methylated. nih.gov This MSⁿ approach, involving sequential fragmentation of fragment ions, is particularly powerful for elucidating the structure of highly branched and modified glycans. nih.govacs.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-phenyl-3-methyl-5-pyrazolone |
| p-aminobenzoic ethyl ester |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate |
| Fluorescamine |
| Acetic anhydride |
| Chloroform |
| Pyridine |
| 1-methylimidazole |
| Trifluoroacetic acid |
| Sodium borodeuteride |
| Methyl iodide |
| Sodium hydroxide |
| Dimethyl sulfoxide |
| Dioxane |
| Ethanol |
| Methanol (B129727) |
| Rhamnose |
| Fucose |
| 6-deoxytalose |
| Mannose |
| Xylose |
| Galactose |
| Glucose |
| Glucuronic acid |
| Idulonic acid |
| N-acetylglucosamine (GlcNAc) |
| 6-O-methylmannose |
| Arabinose |
| 4-O-methyl-rhamnose |
| 2,3-di-O-methylfucose |
| 3-O-methyl-rhamnose |
| 3-O-methyl-6-deoxytalose |
| 2,3,4-tri-O-methyl-d-glucuronic acid |
| 2,3,4-tri-O-methyl-l-idulonic acid |
| 2,4-di-O-methyl-l-rhamnose |
| 2,3-di-O-methyl-l-rhamnose |
| 2-mono-O-methyl-l-rhamnose |
| 2,3-di-O-methyl d-xylose |
| 3-mono-O-methyl-l-rhamnose |
| 2-mono-O-methyl-d-xylose |
Computational and Theoretical Investigations of 3,4 Di O Methyl Alpha L Rhamnose and Its Derivatives
Density Functional Theory (DFT) Studies on Conformational Behavior
Density Functional Theory (DFT) is a powerful computational method used to predict the geometry and electronic structure of molecules. For carbohydrates, DFT is instrumental in determining the most stable three-dimensional arrangements, or conformations, of the pyranose ring and its substituents.
DFT calculations on related rhamnopyranosides have been used to determine key geometric parameters. These values provide a baseline for what would be expected for 3,4-di-O-methyl-alpha-L-rhamnose.
Table 1: Representative DFT-Calculated Bond and Dihedral Angles for a Model Methyl α-L-Rhamnopyranoside in the ¹C₄ Conformation (Note: These values are illustrative, based on published data for related rhamnosides, and serve as a prediction for this compound.)
| Parameter | Description | Typical Calculated Value |
| ∠C1-C2-C3 | Ring bond angle | ~109-111° |
| ∠O5-C1-C2 | Ring bond angle | ~110-112° |
| ∠H1-C1-C2-H2 | Dihedral angle | ~50-60° |
| ∠H2-C2-C3-H3 | Dihedral angle | ~170-180° |
These computational studies establish that while the fundamental ¹C₄ chair is the most stable form, the precise bond angles and dihedral angles are sensitive to the substitution pattern on the pyranose ring. ufms.br
Molecular Dynamics Simulations of Glycoconjugates Containing this compound
Molecular dynamics (MD) simulations offer a way to observe the movement and interactions of molecules over time, providing a dynamic picture of their behavior in a biological environment, such as in solution. researchgate.net This is particularly valuable for understanding the flexibility of complex glycoconjugates, where sugars like this compound are often found. nih.gov
This compound is a known epitope in the glycopeptidolipids (GPLs) of certain mycobacteria, such as Mycobacterium abscessus and Mycobacterium chelonae. ebi.ac.uknih.gov These GPLs are crucial for the bacteria's interaction with the host immune system. MD simulations of such bacterial polysaccharides are used to:
Analyze Solvent Interactions: The simulations model the interactions between the glycoconjugate and water molecules, providing insight into its solubility and how the methylated, more hydrophobic surface of the rhamnose unit is presented to the environment.
Study Inter-residue Dynamics: In polysaccharides, the glycosidic linkages between sugar units are flexible. MD simulations on related dirhamnosides have shown that the ψ torsion angle at the glycosidic linkage can change depending on the solvent, indicating that the environment can induce conformational shifts. rsc.org Similar simulations on a glycoconjugate with this compound would elucidate the preferred orientations and dynamic behavior of its linkages to other sugars.
MD simulations, often combined with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for building accurate three-dimensional models of complex glycoconjugates and understanding how specific modifications, like methylation, contribute to their biological function. researchgate.netrsc.org
In Silico Predictions of Reactivity and Stereoselectivity in Chemical Transformations
In silico methods are increasingly used to predict the outcome of chemical reactions, saving time and resources in the laboratory. For a molecule like this compound, which has free hydroxyl groups at the anomeric (C1) and C2 positions, computational models can predict the regioselectivity of reactions such as acylation or glycosylation.
Studies on the regioselective acylation of related rhamnopyranosides have utilized computational approaches to understand why a reaction occurs at one hydroxyl group over another. banglajol.info The prediction of reactivity is typically based on:
Steric Accessibility: The model calculates the three-dimensional structure to determine how easily a reagent can approach each hydroxyl group. The existing methyl groups at C3 and C4, along with the C6 methyl group, create a specific steric environment around the C2 hydroxyl.
Electronic Properties: DFT calculations can determine the partial atomic charges and the molecular electrostatic potential (MEP) across the molecule. researchgate.net The hydroxyl group with the most negative oxygen atom is often the most nucleophilic and therefore most reactive.
Frontier Molecular Orbitals (FMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. A higher energy HOMO often correlates with greater nucleophilicity. In silico studies on related benzyl (B1604629) α-L-rhamnopyranosides have used FMO analysis to compare the reactivity of different derivatives. researchgate.net
For this compound, such in silico predictions would be invaluable for designing synthetic routes to create more complex glycoconjugates, for example, by selectively forming a glycosidic bond at the anomeric position while leaving the C2 hydroxyl untouched.
Structure-Energetics Relationship Studies
A fundamental application of computational chemistry is to quantify the relationship between a molecule's structure and its thermodynamic stability. For carbohydrates, this involves calculating the relative energies of different possible conformations to identify the most stable, lowest-energy state.
As established by DFT studies on various rhamnopyranoside derivatives, the ¹C₄ chair is the global minimum energy conformation. um.edu.myum.edu.my Any deviation from this conformation, such as a boat or skew-boat form, results in a significant increase in potential energy due to increased steric and torsional strain.
Table 2: Illustrative Relative Energies for Different Conformations of a Model Methyl α-L-Rhamnopyranoside (Note: These are representative values from DFT calculations on related compounds. The exact energy differences for this compound would require specific calculation but are expected to follow a similar trend.)
| Conformation | Relative Energy (kcal/mol) | Stability |
| ¹C₄ Chair | 0.00 (Reference) | Most Stable |
| Skew-Boat | ~4.0 - 6.0 | Less Stable |
| Boat | > 8.0 | Least Stable |
Q & A
Q. What are the established synthetic routes for 3,4-di-O-methyl-α-L-rhamnose, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves regioselective methylation of α-L-rhamnose precursors. For example, benzyl or acetyl protecting groups are used to direct methylation at the 3- and 4-hydroxyl positions. Reaction conditions (e.g., solvent polarity, base strength) critically impact stereochemistry. Polar aprotic solvents like DMF enhance nucleophilicity, favoring complete methylation, while stronger bases (e.g., NaH) may induce epimerization. Post-synthesis, deprotection (e.g., hydrogenolysis for benzyl groups) requires careful optimization to retain methyl group integrity .
- Key Data :
| Protecting Group | Methylation Efficiency (%) | Epimerization Risk |
|---|---|---|
| Benzyl | 85–90 | Low |
| Acetyl | 75–80 | Moderate |
Q. How is 3,4-di-O-methyl-α-L-rhamnose characterized to confirm regioselectivity and purity?
- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) to assign methyl group positions via chemical shifts (δ 3.3–3.5 ppm for O-methyl protons) and coupling patterns. Mass spectrometry (HRMS) validates molecular weight (C₈H₁₆O₅; theoretical [M+Na]⁺ = 239.0895). HPLC (HILIC column, 85:15 acetonitrile/water) assesses purity (>98% by area normalization). TLC (silica gel, ethyl acetate/methanol 9:1) verifies absence of unmethylated intermediates .
Q. What biological roles or structural significance does 3,4-di-O-methyl-α-L-rhamnose exhibit in glycoconjugates?
- Methodological Answer : Found in bacterial S-layer glycoproteins (e.g., Geobacillus stearothermophilus), this methylated rhamnose acts as a spacer between the protein backbone and larger glycan chains. Its hydrophobicity aids in membrane anchoring. Structural studies use X-ray crystallography or molecular dynamics simulations to model interactions with lectins or antibodies .
Advanced Research Questions
Q. How can conflicting NMR data for 3,4-di-O-methyl-α-L-rhamnose be resolved when synthesizing novel derivatives?
- Methodological Answer : Contradictions often arise from residual solvents or rotameric equilibria. Strategies:
- Variable Temperature (VT) NMR : Resolves overlapping signals by altering spin relaxation times.
- COSY/TOCSY : Maps coupling networks to distinguish methyl groups from adjacent protons.
- Isotopic Labeling : ¹³C-enriched methyl groups simplify assignments in crowded spectral regions.
Cross-validate with IR spectroscopy (C-O-C stretch at 1100–1050 cm⁻¹) and polarimetry ([α]D²⁵ = +75° to +85° in water) .
Q. What experimental designs mitigate degradation of 3,4-di-O-methyl-α-L-rhamnose during in vitro enzymatic assays?
- Methodological Answer : Degradation pathways (acid hydrolysis, enzymatic cleavage) require:
- Buffer Optimization : Use pH 6.5–7.5 phosphate buffers to stabilize the glycosidic bond.
- Inhibitors : Add 1 mM EDTA to chelate metal ions that promote hydrolysis.
- Low-Temperature Storage : Lyophilized samples stored at -80°C retain stability >12 months.
Monitor integrity via HPLC-ELSD (evaporative light scattering detection) post-assay .
Q. How do computational models predict the solvation dynamics of 3,4-di-O-methyl-α-L-rhamnose in aqueous vs. nonpolar environments?
- Methodological Answer : Molecular Dynamics (MD) Simulations (GROMACS/AMBER) parameterize the compound using GAFF forcefields. Key metrics:
- Solvent Accessible Surface Area (SASA) : Higher in water (180–200 Ų) vs. chloroform (120–140 Ų).
- Hydrogen Bonding : Methyl groups reduce H-bonding capacity (1–2 H-bonds in water vs. 0 in hexane).
Validate with dielectric constant measurements and free energy perturbation (FEP) calculations .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between theoretical and observed mass spectral data for methylated rhamnose derivatives?
- Methodological Answer : Common issues:
- Adduct Formation : Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts complicate peak assignment. Use ESI-TOF with internal calibration (e.g., TFA anion).
- In-Source Fragmentation : Reduce capillary voltage to <2 kV to prevent unwanted cleavage.
- Isotopic Patterns : Compare observed vs. theoretical isotopic distributions (e.g., m/z 239.0895 ± 0.002) using software like MZmine .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
